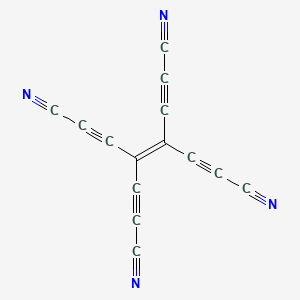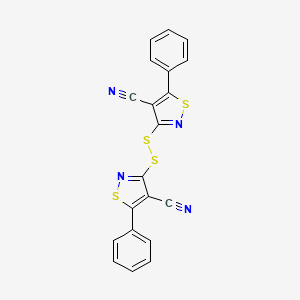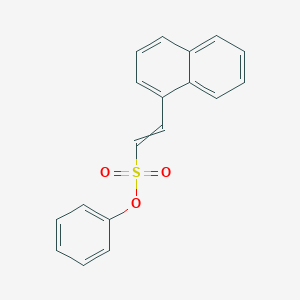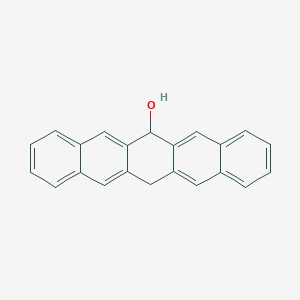![molecular formula C24H22Cl2N2O B14207474 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- CAS No. 827015-40-7](/img/structure/B14207474.png)
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines an indole core with a piperidine and furan moiety, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The piperidine and furan moieties are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions are often employed to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole or piperidine rings .
Applications De Recherche Scientifique
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
1H-Indole-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals.
1H-Indole-3-acetic acid: A plant hormone with various biological functions.
Uniqueness
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)- is unique due to its combination of an indole core with piperidine and furan moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
827015-40-7 |
|---|---|
Formule moléculaire |
C24H22Cl2N2O |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-2-(furan-2-yl)-1H-indole |
InChI |
InChI=1S/C24H22Cl2N2O/c25-19-6-3-7-20(26)23(19)16-10-12-28(13-11-16)15-18-17-5-1-2-8-21(17)27-24(18)22-9-4-14-29-22/h1-9,14,16,27H,10-13,15H2 |
Clé InChI |
DYMWWQSVMVZODG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)

![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)

![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)


![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)

![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
